molecular formula C10H13KN5O7P B11924971 5'-Adenylic acid, potassium salt CAS No. 35170-28-6

5'-Adenylic acid, potassium salt

Cat. No.: B11924971
CAS No.: 35170-28-6
M. Wt: 385.31 g/mol
InChI Key: WADAUMZGCLRVDM-MCDZGGTQSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5’-Adenylic acid, potassium salt: , also known as adenosine 5’-monophosphate potassium salt, is a nucleotide that plays a crucial role in various biological processes. It consists of a phosphate group, the sugar ribose, and the nucleobase adenine. This compound is an ester of phosphoric acid and the nucleoside adenosine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5’-Adenylic acid, potassium salt can be achieved through the enzymatic phosphorylation of adenosine using adenosine kinase. The reaction typically involves adenosine and adenosine triphosphate in the presence of magnesium ions as a cofactor. The reaction conditions include a pH range of 7.5 to 8.5 and a temperature of 25 to 37°C .

Industrial Production Methods: Industrial production of 5’-Adenylic acid, potassium salt involves the fermentation of yeast or bacterial cultures that are genetically engineered to overproduce adenosine monophosphate. The fermentation broth is then subjected to downstream processing, including filtration, concentration, and crystallization, to obtain the pure potassium salt form .

Scientific Research Applications

Chemistry: 5’-Adenylic acid, potassium salt is used as a precursor in the synthesis of other nucleotides and nucleosides. It is also employed in studying enzyme kinetics and mechanisms involving nucleotide metabolism .

Biology: In biological research, this compound is used to study cellular energy transfer, signal transduction, and nucleotide synthesis pathways. It is also a component in the synthesis of RNA .

Medicine: 5’-Adenylic acid, potassium salt is used in medical research to investigate its potential as an immune booster and its role in various metabolic disorders. It is also explored for its potential therapeutic applications in treating conditions like chronic fatigue syndrome .

Industry: In the industrial sector, this compound is used in the production of flavor enhancers, dietary supplements, and as a component in various biochemical assays .

Mechanism of Action

5’-Adenylic acid, potassium salt exerts its effects by participating in various biochemical pathways. It acts as a substrate for enzymes involved in nucleotide metabolism, such as adenosine kinase and phosphatases. It also plays a role in the synthesis of adenosine triphosphate, which is essential for cellular energy transfer .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 5’-Adenylic acid, potassium salt is unique due to its specific role in nucleotide metabolism and its involvement in various biochemical pathways. Unlike ADP and ATP, it does not contain high-energy phosphate bonds, making it more stable and suitable for certain biochemical applications .

Properties

CAS No.

35170-28-6

Molecular Formula

C10H13KN5O7P

Molecular Weight

385.31 g/mol

IUPAC Name

potassium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C10H14N5O7P.K/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);/q;+1/p-1/t4-,6-,7-,10-;/m1./s1

InChI Key

WADAUMZGCLRVDM-MCDZGGTQSA-M

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)[O-])O)O)N.[K+]

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)[O-])O)O)N.[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.